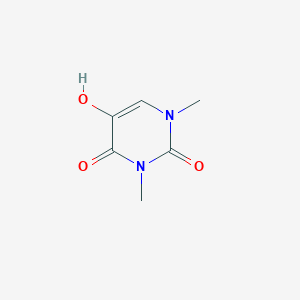

1,3-Dimethyl-5-hydroxyuracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAQZUMPJSCOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313067 | |

| Record name | 1,3-dimethyl-5-hydroxyuracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20406-86-4 | |

| Record name | NSC266141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-5-hydroxyuracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 1,3-Dimethyl-5-hydroxyuracil?

An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-5-hydroxyuracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a substituted pyrimidine derivative. The information is compiled from computational and experimental data available in public databases and scientific literature, presented in a structured format for ease of reference and use in research and development settings.

Chemical Identity and Structure

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). It is characterized by methyl groups at positions 1 and 3 of the pyrimidine ring and a hydroxyl group at position 5.

-

IUPAC Name: 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione[1]

-

Molecular Formula: C₆H₈N₂O₃[1]

-

SMILES: CN1C=C(C(=O)N(C1=O)C)O[1]

-

InChIKey: YUAQZUMPJSCOHF-UHFFFAOYSA-N[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Data is sourced from computational predictions and available experimental information.

Table 1: General and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 156.14 g/mol | [1] |

| Monoisotopic Mass | 156.05349212 Da | [1] |

| CAS Number | 20406-86-4, 408335-42-2 | [1] |

| Computed LogP (XLogP3) | -0.8 | [1] |

| Topological Polar Surface Area | 60.9 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 0 |[1] |

Table 2: Experimental Data

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid (predicted) | Based on related uracil derivatives.[2] |

| Melting Point | Data not available | The related compound 1,3-Dimethyluracil has a melting point of 119-122 °C. |

| Boiling Point | Data not available | Likely to decompose at high temperatures. |

| Solubility | Data not available | Uracil derivatives often exhibit slight solubility in polar organic solvents like DMSO and methanol.[3] |

| pKa | Data not available | The hydroxyl group at position 5 is expected to be acidic. |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, typical spectral characteristics can be anticipated based on its structure and data from similar compounds. Spectroscopic data may be available from commercial suppliers.[4]

-

¹H-NMR: Expected signals would include two singlets for the N-methyl protons and a singlet for the vinylic proton at C6. The hydroxyl proton signal may be broad and its chemical shift dependent on solvent and concentration. For the related compound 5-hydroxymethyluracil, ¹H-NMR peaks for N-H protons were observed at 10.66 and 7.20 ppm in DMSO-d₆.[5]

-

¹³C-NMR: Signals for the two carbonyl carbons (C2 and C4), the two N-methyl carbons, and the two sp² carbons of the pyrimidine ring (C5 and C6) are expected. For 5-hydroxymethyluracil, carbonyl carbon signals were observed around 164.31 and 151.85 ppm.[5]

-

UV-Vis Spectroscopy: Uracil and its derivatives typically exhibit strong absorption in the UV range between 250-280 nm, corresponding to π-π* transitions within the pyrimidine ring.[6] The absorption maximum can be influenced by the solvent. For instance, the related compound 5-hydroxymethyluracil has a calculated absorption maximum of 252.24 nm in DMSO.[5]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows standard laboratory procedures.

4.1 Melting Point Determination The melting point is determined using a capillary melting point apparatus.

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is increased gradually.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

4.2 Solubility Assessment (Shake-Flask Method) This method determines the equilibrium solubility of a compound in a specific solvent.

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

4.3 pKa Determination (Spectrophotometric Method) This method is suitable for compounds with a chromophore that changes with ionization state.

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The UV-Vis absorption spectrum is recorded for each solution.

-

Changes in the absorbance at a specific wavelength are plotted against pH.

-

The pKa is determined as the pH at which the concentrations of the ionized and non-ionized forms are equal, typically found at the midpoint of the sigmoidal curve.

4.4 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure.

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

The spectrum is acquired on an NMR spectrometer (e.g., 400 or 600 MHz).

-

¹H and ¹³C NMR spectra are processed to determine chemical shifts, coupling constants, and integration, which helps in confirming the structure.

Visualizations

The following diagrams illustrate the logical relationships of the compound's properties and a typical experimental workflow for its characterization.

Caption: Key physicochemical and structural descriptors of this compound.

Caption: General experimental workflow for physicochemical characterization.

References

- 1. This compound | C6H8N2O3 | CID 319989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyluracil | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | 58537-55-6 | Benchchem [benchchem.com]

- 4. 408335-42-2|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Uracil [webbook.nist.gov]

A Technical Guide to the Proposed Synthesis and Structural Characterization of 1,3-Dimethyl-5-hydroxyuracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of a hydroxyl group at the C5 position and methyl groups at the N1 and N3 positions can significantly alter the molecule's electronic properties, solubility, and potential for biological activity. Uracil derivatives are a cornerstone in medicinal chemistry, with applications as antiviral and anticancer agents. This document outlines a plausible, though hypothetical, experimental approach for the synthesis and comprehensive structural elucidation of this compound.

Chemical Identity

Basic chemical information for this compound is available from chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | [1] |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| CAS Number | 20406-86-4 | [1] |

| Canonical SMILES | CN1C=C(C(=O)N(C1=O)C)O | [1] |

Proposed Synthesis

A direct synthesis of this compound can be envisioned through the selective hydroxylation of the C5-position of 1,3-dimethyluracil. While specific reactions of 1,3-dimethyluracil with radical species have been studied, a preparative-scale synthetic protocol is not well-documented.[2][3] A potential method could involve a directed C-H oxidation.

Proposed Synthetic Pathway: Direct Hydroxylation

The proposed synthesis involves the direct oxidation of the C5-H bond of commercially available 1,3-dimethyluracil.

Caption: Proposed single-step synthesis via oxidation.

Hypothetical Experimental Protocol

This protocol is a general representation and would require optimization.

-

Reaction Setup : To a solution of 1,3-dimethyluracil (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask, add the oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA), 1.1-1.5 eq) portion-wise at 0 °C.

-

Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

-

Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the pure this compound.

Structural Characterization

Following synthesis and purification, a comprehensive structural analysis is required to confirm the identity and purity of the compound.

Logical Workflow for Characterization

Caption: Logical flow for confirming the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Although experimental spectra are not available, the expected chemical shifts and multiplicities can be predicted.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.5-9.5 | Singlet (broad) | 1H | C5-OH | Chemical shift is concentration-dependent and proton is exchangeable with D₂O. |

| ~7.0-7.2 | Singlet | 1H | C6-H | The lone proton on the pyrimidine ring. |

| ~3.2-3.4 | Singlet | 3H | N1-CH₃ | |

| ~3.0-3.2 | Singlet | 3H | N3-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Shift (ppm) | Carbon Assignment | Notes |

| ~160-165 | C4=O | Carbonyl carbon. |

| ~150-155 | C2=O | Carbonyl carbon. |

| ~135-140 | C6 | C-H carbon on the ring. |

| ~125-130 | C5 | C-OH carbon on the ring. |

| ~35-40 | N1-CH₃ | |

| ~25-30 | N3-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₆H₈N₂O₃ |

| Monoisotopic Mass | 156.0535 Da |

| Expected [M+H]⁺ Ion | 157.0608 m/z |

| Expected [M+Na]⁺ Ion | 179.0427 m/z |

| Likely Fragments | Loss of H₂O, CO, CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. Data from related uracil derivatives can be used to predict the expected absorption bands.[4][5]

Table 4: Predicted FTIR Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 2900-3000 | C-H Stretch | Methyl (-CH₃) |

| 1650-1720 (strong) | C=O Stretch | Amide Carbonyls |

| 1600-1650 | C=C Stretch | Alkene in ring |

| 1400-1480 | C-N Stretch | Amide |

| 1200-1300 | C-O Stretch | Hydroxyl |

Conclusion

This technical guide provides a robust framework for the synthesis and structural confirmation of this compound. It outlines a plausible synthetic route via direct oxidation and details the expected outcomes from key analytical techniques, including NMR, MS, and FTIR spectroscopy. While the protocols and data presented are based on established chemical principles rather than direct experimental reports, they offer a valuable starting point for researchers aiming to synthesize and study this and other related pyrimidine derivatives for applications in medicinal chemistry and drug development. Further experimental work is necessary to validate and optimize the proposed methods.

References

- 1. This compound | C6H8N2O3 | CID 319989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The reactions of the hydroxymethyl radical with 1,3-dimethyluracil and 1,3-dimethylthymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The SO4(.-)-induced chain reaction of 1,3-dimethyluracil with peroxodisulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

1,3-Dimethyl-5-hydroxyuracil CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-hydroxyuracil, including its chemical identity, molecular structure, physicochemical properties, a proposed synthetic protocol, and a discussion of its potential biological relevance based on related compounds.

Chemical Identity and Molecular Structure

CAS Number: 20406-86-4, 408335-42-2[1]

Molecular Formula: C₆H₈N₂O₃

IUPAC Name: 5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Synonyms: this compound

Molecular Structure:

-

SMILES: CN1C=C(C(=O)N(C1=O)C)O

The molecular structure of this compound consists of a pyrimidine-2,4-dione ring (uracil) with methyl groups attached to both nitrogen atoms (at positions 1 and 3) and a hydroxyl group at position 5.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 156.14 g/mol | PubChem[2] |

| XLogP3 | -0.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 156.05349212 g/mol | PubChem[2] |

| Monoisotopic Mass | 156.05349212 g/mol | PubChem[2] |

| Topological Polar Surface Area | 60.9 Ų | PubChem[2] |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 246 | PubChem[2] |

Experimental Protocols

Proposed Synthesis of this compound from 1,3-Dimethyluracil

This proposed protocol is based on the radical-mediated hydroxylation of the uracil ring and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

1,3-Dimethyluracil

-

Potassium persulfate (K₂S₂O₈)

-

t-Butanol

-

Deionized water

-

High-performance liquid chromatography (HPLC) system for purification

-

NMR spectrometer and mass spectrometer for characterization

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,3-dimethyluracil in a mixture of deionized water and t-butanol.

-

Radical Generation: Add potassium persulfate to the solution. The reaction can be initiated by photolysis (UV irradiation) or thermolysis to generate the sulphate radical (SO₄⁻).

-

Reaction: The sulphate radical will react with 1,3-dimethyluracil, leading to the formation of a C(5)-OH adduct radical.[3] This intermediate is then converted to this compound.

-

Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC.

-

Work-up: Once the reaction is complete, the solvent should be removed under reduced pressure.

-

Purification: The crude product should be purified using column chromatography or preparative HPLC to isolate this compound.

-

Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Biological Activity and Signaling Pathways

There is currently a lack of specific data on the biological activity and involvement in signaling pathways of this compound. However, the biological roles of the parent compound, 5-hydroxyuracil, and the general effects of N-methylation of uracil derivatives can provide some context for its potential biological relevance.

5-Hydroxyuracil:

5-Hydroxyuracil is a known product of oxidative DNA damage, arising from the deamination of cytosine.[4] It is recognized by DNA repair enzymes, and its presence in DNA can have mutagenic potential.[4] Studies have shown that 5-hydroxyuracil can form stable base pairs with all four canonical DNA bases, which may contribute to its role in mutagenesis.[5] Human uracil DNA N-glycosylase has been shown to excise 5-hydroxyuracil from DNA.[6] The incision activity for 5-hydroxyuracil has been observed to vary in different grades of non-muscle-invasive bladder cancer, suggesting a potential role in cancer biology.[7]

N-Methylated Uracils:

N-methylation of uracil and its derivatives is a common modification that can significantly alter their biological properties. Methylation can affect the compound's solubility, membrane permeability, and interaction with biological targets.[8] Methylated uracil derivatives are a class of compounds with a wide range of therapeutic applications, including anticancer and antiviral activities.[9] For example, 6-methyluracil is used in medicine to improve tissue metabolism and regeneration.[10] The methylation of uracil at the C5 position to form thymine is a crucial step in DNA biosynthesis.[11]

Disclaimer: The biological activities described above pertain to related compounds and should not be directly attributed to this compound without specific experimental evidence.

Visualizations

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, as with any chemical compound, it should be handled with care in a laboratory setting. General safety precautions for related N-methylated uracils include wearing personal protective equipment (gloves, lab coat, and safety glasses), avoiding inhalation of dust, and ensuring adequate ventilation.[12] For compounds like 5-Fluorouracil, which is a potent therapeutic agent, specific handling procedures are required to avoid exposure. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

References

- 1. 408335-42-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C6H8N2O3 | CID 319989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The SO4(.-)-induced chain reaction of 1,3-dimethyluracil with peroxodisulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. uroonkolojibulteni.com [uroonkolojibulteni.com]

- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchtrends.net [researchtrends.net]

- 11. Mechanisms and inhibition of uracil methylating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Biological activity of substituted 5-hydroxyuracil derivatives

An In-depth Technical Guide to the Biological Activity of Substituted 5-Hydroxyuracil Derivatives

Abstract

5-Hydroxyuracil is a significant product of oxidative DNA damage, arising from the deamination of cytosine. Its presence in DNA can lead to mutagenic events, primarily G:C to A:T transition mutations.[1] Beyond its role in mutagenesis, synthetic derivatives of 5-hydroxyuracil and other 5-substituted uracils have garnered substantial interest in medicinal chemistry. These compounds form a versatile scaffold, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and enzyme inhibitory properties.[2][3] Modifications at the C5 position of the pyrimidine ring, as well as at the N1 and N3 positions, are critical for modulating their pharmacological profiles.[4] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 5-hydroxyuracil and related 5-substituted uracil derivatives, supported by quantitative data and detailed experimental protocols.

Introduction

Uracil is a fundamental component of ribonucleic acid (RNA). Its derivatives, particularly those substituted at the C5 position, represent a "privileged structure" in drug discovery.[4] The initial exploration of uracil analogs led to the development of potent therapeutic agents like 5-fluorouracil (5-FU), a cornerstone in cancer chemotherapy.[4][5] 5-Hydroxyuracil (5-OHU) is an oxidized pyrimidine base formed in DNA through the oxidative deamination of cytosine.[1][6] This lesion is premutagenic, as it can form stable base pairs with all four canonical DNA bases, potentially leading to replication errors.[7][8]

The inherent biological relevance of 5-OHU has inspired the synthesis and evaluation of a wide range of derivatives. Researchers have systematically modified the uracil core to enhance specific biological activities, improve pharmacokinetic properties, and reduce toxicity.[4] These modifications often involve introducing various functional groups at the C5 position, such as halogens, alkyl, vinyl, amino, and aryl groups, or by attaching sugar moieties to create nucleoside analogs.[2][9][10] This document synthesizes the current knowledge on these derivatives, focusing on their therapeutic potential.

Synthesis of 5-Substituted Uracil Derivatives

The synthesis of 5-substituted uracil derivatives often begins with a commercially available uracil or a pre-functionalized precursor like 5-bromouracil. A variety of chemical reactions are employed to introduce diversity at the C5 position and other locations on the pyrimidine ring.

A general workflow for synthesizing these derivatives is outlined below. The process typically starts with halogenation of the uracil ring, followed by a substitution reaction to introduce the desired functional group. For nucleoside analogs, the sugar moiety is attached at the N1 position.

References

- 1. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of pyrimidine derivatives

An in-depth technical guide on the core therapeutic applications of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals.

Introduction to Pyrimidine Derivatives

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives are of immense interest as they form the structural basis for essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids, DNA, and RNA.[3] This inherent biocompatibility allows pyrimidine-based compounds to interact readily with various biological targets like enzymes and receptors within the cell.[4] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][4][5][6] The versatility of the pyrimidine ring, its synthetic accessibility, and its unique physicochemical properties have made it a privileged scaffold in modern drug discovery.[5][7]

Logical Relationship: Therapeutic Landscape of Pyrimidine Derivatives

The following diagram illustrates the major therapeutic areas where pyrimidine derivatives have shown significant potential and application.

Caption: Overview of pyrimidine derivatives' main therapeutic roles.

Anticancer Applications

Pyrimidine analogs are a cornerstone of cancer chemotherapy.[8] Their mechanisms of action are diverse, often targeting fundamental cellular processes required for cancer cell proliferation and survival, such as kinase signaling and nucleic acid synthesis.[8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism for pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial enzymes controlling cell growth, differentiation, and metabolism.[8] Many derivatives function as ATP-competitive inhibitors, targeting the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby blocking downstream signaling pathways that lead to cell proliferation.[9]

Caption: EGFR signaling inhibition by a pyrimidine derivative.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives against specific kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Kinases and Cancer Cell Lines

| Compound/Drug | Target | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Compound 14 | EGFR L858R/T790M | - | 8.43 nM | [10] |

| Compound 15 | EGFR L858R/T790M | - | 6.91 nM | [10] |

| Compound 131 | Tubulin Polymerization | A549 (Lung) | 0.80 µM | [7] |

| Compound 131 | Tubulin Polymerization | HepG2 (Liver) | 0.11 µM | [7] |

| Compound 131 | Tubulin Polymerization | U937 (Lymphoma) | 0.07 µM | [7] |

| RDS 344 | - | Glioblastoma, TNBC | - | [1] |

| 5-Fluorouracil | - | MCF-7 | 17.02 µM | [5] |

| 5-Fluorouracil | - | MDA-MB-231 | 11.73 µM | [5] |

| Compound 4i | - | MCF-7 (Breast) | 0.33 µM | [11] |

| Compound 4i | - | HeLa (Cervical) | 0.52 µM | [11] |

| Compound 4i | - | HepG2 (Liver) | 3.09 µM | [11] |

| Compound 20 | USP7 | CHP-212 | - |[12] |

IC₅₀: Half maximal inhibitory concentration. TNBC: Triple-Negative Breast Cancer. EGFR: Epidermal Growth factor receptor. USP7: Ubiquitin-specific-processing protease 7.

Antimicrobial Applications

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting both bacteria and fungi.[6][13] Their mechanism often involves the inhibition of essential metabolic pathways, such as folic acid synthesis.[14]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Diaminopyrimidines, like Trimethoprim, act as antibacterial agents by inhibiting dihydrofolate reductase (DHFR).[14] This enzyme is critical for the synthesis of tetrahydrofolic acid, a co-factor required for the synthesis of nucleic acids and amino acids. By blocking this pathway, pyrimidine derivatives halt bacterial growth and replication.[14]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for select pyrimidine derivatives against various microbial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives

| Compound/Drug | Microbial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Compound 24 | M. tuberculosis H37Ra | 0.5 - 1.0 | [5] |

| Compound 24 | M. tuberculosis H37Rv | 0.5 - 1.0 | [5] |

| Sulfanilamide-pyrimidine hybrids | Various bacterial and fungal strains | Potent activity |[1] |

MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antiviral Applications

Several clinically approved antiviral drugs are based on the pyrimidine scaffold.[3] These compounds primarily function as nucleoside analogs that interfere with viral replication.

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

Pyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) are crucial in the treatment of HIV.[5] They bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts the active site and inhibits the conversion of viral RNA to DNA, thus halting the viral life cycle.[5] Fused pyrimidine derivatives have also shown significant potential against viruses like Herpes Simplex Virus (HSV-1).[15]

Caption: Mechanism of pyrimidine NNRTIs in inhibiting viral replication.

Notable Antiviral Pyrimidine Drugs

-

Zidovudine (Retrovir) & Stavudine : Anti-HIV drugs.[3]

-

Idoxuridine & Trifluridine : Antiviral drugs used to treat herpes simplex virus infections.[3]

-

Etravirine : An NNRTI used in the treatment of HIV.[16]

-

Compounds 7a, 7b, 7f : Showed remarkable efficacy against human coronavirus 229E (HCoV-229E).[17]

Anti-inflammatory Applications

Pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[18][19]

Mechanism of Action: COX-2 Inhibition

Similar to non-steroidal anti-inflammatory drugs (NSAIDs), many pyrimidine-based agents function by inhibiting COX-1 and COX-2 enzymes.[18] This inhibition blocks the synthesis of prostaglandins, which are key signaling molecules that promote inflammation.[18][19] Some derivatives show high selectivity for COX-2, which is advantageous as it is associated with a reduced risk of gastrointestinal side effects.[19][20]

Quantitative Data: Anti-inflammatory Activity

Table 3: COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target | IC₅₀ Value (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile (126) | COX-2 | 1.03 - 1.71 | 5.71 - 8.21 | [2] |

| Celecoxib (Reference) | COX-2 | 0.88 | 8.31 | [2] |

| Compound 2a | COX-2 | 3.5 | - | [21] |

| Celecoxib (Reference) | COX-2 | 0.65 | - |[21] |

Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Cardiovascular Applications

Certain pyrimidine derivatives, particularly dihydropyrimidines (DHPMs), function as cardiovascular agents.[22] They are known to act as calcium channel blockers (CCBs), similar in action to drugs like Nifedipine.[23]

Mechanism of Action: Calcium Channel Blockade

DHPMs block the influx of Ca²⁺ ions into vascular smooth muscle cells and cardiac cells by targeting L-type calcium channels.[23] This action leads to vasodilation (widening of blood vessels), a reduction in peripheral resistance, and a decrease in blood pressure, making them effective antihypertensive agents.[23] Additionally, pyrimidine nucleotides like UTP can induce vasodilation through the release of nitric oxide.[24]

Notable Cardiovascular Pyrimidine Drugs

-

Minoxidil : An antihypertensive drug that also promotes hair growth.[3]

-

Rosuvastatin : A statin used to lower cholesterol, containing a pyrimidine core.[16]

-

Avanafil (Stendra) : A PDE5 inhibitor with a pyrimidine core, used to treat erectile dysfunction by promoting blood flow.[25][26]

Experimental Protocols & Workflows

This section provides generalized methodologies for key experiments cited in the evaluation of pyrimidine derivatives.

Workflow: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol (Generalized):

-

Cell Seeding : Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the pyrimidine compounds. A control group receives medium with the solvent (e.g., DMSO) only.

-

Incubation : The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

-

Solubilization : The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals produced by metabolically active cells.

-

Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis : The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration.[27][28]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[29]

-

Preparation : A serial two-fold dilution of the pyrimidine compound is prepared in a liquid growth medium in a 96-well plate.

-

Inoculation : Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Incubation : The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 24 hours for bacteria).

-

Analysis : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[29][30]

Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[20]

-

Reagents : The assay typically uses purified COX-1 and COX-2 enzymes, a heme cofactor, and a chromogenic substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[20]

-

Procedure : The enzyme is pre-incubated with various concentrations of the pyrimidine derivative.

-

Reaction Initiation : The reaction is initiated by adding arachidonic acid. The peroxidase activity is measured by monitoring the oxidation of TMPD, which results in a color change that can be measured spectrophotometrically.

-

Analysis : The rate of reaction is compared to a control without the inhibitor to determine the percent inhibition and calculate the IC₅₀ value for both COX-1 and COX-2.[20]

Conclusion

The pyrimidine scaffold is an exceptionally privileged and versatile structure in drug discovery.[4] Its derivatives have yielded a multitude of clinically significant drugs across a wide range of therapeutic areas, from oncology to infectious diseases.[1][3] The continuous exploration of novel synthetic methodologies and the elucidation of structure-activity relationships continue to expand the chemical space of pyrimidine-based compounds.[4][18] Future research will likely focus on developing more selective and potent derivatives, particularly as kinase inhibitors in oncology and as novel agents to combat drug-resistant microbes and emerging viral threats, solidifying the indispensable role of pyrimidines in modern medicine.[3][4]

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. wjarr.com [wjarr.com]

- 3. scispace.com [scispace.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 17. mdpi.com [mdpi.com]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Effects of pyrimidines on the guinea-pig coronary vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. globalcitieshub.org [globalcitieshub.org]

- 27. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

1,3-Dimethyl-5-hydroxyuracil: A Comprehensive Technical Guide for Researchers

An In-depth Review of its Role as a Metabolite in Biological Systems

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-hydroxyuracil, identified as 1,3-dimethyluric acid (1,3-DMU), a significant metabolite in biological systems. Primarily formed from the metabolism of the widely used pharmaceutical theophylline and the dietary stimulant caffeine, 1,3-DMU serves as a key indicator of methylxanthine catabolism. This document details its metabolic pathways, the enzymatic processes involved, and quantitative data on its pharmacokinetics. Furthermore, it outlines the principal analytical methodologies for its detection and quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and clinical diagnostics.

Introduction

This compound, chemically known as 1,3-dimethyluric acid (1,3-DMU), is an oxopurine that emerges as a primary end-product of the metabolism of methylxanthines, most notably theophylline and to a lesser extent, caffeine.[1][2][3] Theophylline, a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), undergoes extensive hepatic metabolism, with a significant portion being converted to 1,3-DMU.[1][4] Consequently, the detection and quantification of 1,3-DMU in biological fluids are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of these prevalent compounds.[5][6] This guide synthesizes the current knowledge on 1,3-DMU, focusing on its formation, quantitative analysis, and its role as a biomarker of drug metabolism.

Metabolic Pathways

The formation of 1,3-DMU is intricately linked to the catabolism of theophylline and caffeine, both of which are metabolized predominantly in the liver by the cytochrome P450 (CYP) enzyme system.[1][7][8]

Formation from Theophylline

Theophylline (1,3-dimethylxanthine) is the primary precursor of 1,3-DMU. Approximately 60-80% of a theophylline dose is converted to 1,3-DMU through an 8-hydroxylation reaction.[1] This metabolic step is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2E1.[1][9] While CYP1A2 is the major enzyme responsible for theophylline metabolism, CYP2E1 also contributes to the formation of 1,3-DMU.[1][9] Genetic polymorphisms in these enzymes can lead to inter-individual variations in the rate of 1,3-DMU formation and theophylline clearance.[1]

Formation from Caffeine

Caffeine (1,3,7-trimethylxanthine) is another source of 1,3-DMU, although it represents a minor metabolic pathway.[1][10] Caffeine is first demethylated to theophylline (approximately 8% of caffeine metabolism), which then undergoes 8-hydroxylation to form 1,3-DMU as described above.[10] The primary metabolic pathway for caffeine leads to the formation of paraxanthine.[10]

The following diagram illustrates the metabolic conversion of Theophylline to 1,3-Dimethyluric Acid.

A broader view of caffeine and theophylline metabolism is presented below, highlighting the central role of CYP enzymes.

Quantitative Data

The concentration and excretion of 1,3-DMU are valuable pharmacokinetic parameters in studies involving theophylline administration. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Theophylline and 1,3-Dimethyluric Acid (1,3-DMU) in Rats

| Parameter | Theophylline | 1,3-DMU | Condition | Reference |

| AUC (µg·min/mL) | 2200 | 44.4 | Control | [9] |

| 1550 | 456 | Acute Renal Failure | [9] | |

| - | Comparable | Control vs. Water Deprivation | [11] | |

| Intrinsic Formation Clearance (10⁻⁶ mL/min) | - | 529 | Control | [9] |

| - | 734 | Acute Renal Failure | [9] |

Table 2: Urinary Excretion of Theophylline and its Metabolites in Humans

| Metabolite | Percentage of Administered Dose | Reference |

| Theophylline | 13.7 - 16.8% | [12] |

| 1,3-Dimethyluric Acid | 35 - 42% | [12] |

| 1-Methyluric Acid | 21.3 - 26.7% | [12] |

| 3-Methylxanthine | 11.5 - 13.7% | [12] |

Experimental Protocols

Accurate quantification of 1,3-DMU in biological samples is essential for clinical and research purposes. Several analytical techniques have been developed, with mass spectrometry-based methods being the most sensitive and specific.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used method for the simultaneous determination of theophylline and its metabolites.

Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to pellet any particulate matter.[13]

-

Dilute the supernatant with a suitable solvent (e.g., 10% drug-free human urine solution).[14]

-

Spike the diluted sample with an appropriate internal standard.

-

For analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be included.[15]

-

Inject the prepared sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is common.[13]

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be employed.

-

MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

The following diagram outlines a general workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of theophylline and its metabolites. Derivatization is typically required to increase the volatility of the analytes.

Sample Preparation and Derivatization:

-

Extract the analytes from the biological matrix (e.g., plasma, urine) using a suitable extraction method like solid-phase extraction.[16]

-

Evaporate the solvent to dryness.

-

Derivatize the dried extract to form volatile derivatives. A common method involves N-propylation using n-propyl iodide in dimethylformamide with potassium carbonate as a catalyst.[17] Another approach is silylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[16]

-

Reconstitute the derivatized sample in an appropriate solvent for GC-MS analysis.

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Ionization: Electron ionization (EI) is standard.

-

MS Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for each compound.[17]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency separation method for charged species like xanthine derivatives.

Methodology:

-

Sample Preparation: Deproteinize serum or plasma samples with a solvent like acetonitrile. Urine samples may require dilution.[18]

-

Separation Conditions:

Biological Role and Significance

Current evidence strongly suggests that this compound (1,3-DMU) is primarily an inactive terminal metabolite of theophylline and caffeine metabolism, destined for urinary excretion.[1][2][5] There is no substantial evidence to date indicating that 1,3-DMU possesses significant pharmacological activity or is involved in specific signaling pathways.[1] Its primary significance in biological systems lies in its utility as a biomarker for:

-

Theophylline Metabolism: The ratio of 1,3-DMU to theophylline in plasma or urine can serve as an indicator of theophylline metabolic clearance and the activity of CYP1A2 and CYP2E1 enzymes.[6]

-

Drug-Drug Interactions: Changes in 1,3-DMU levels can indicate induction or inhibition of theophylline metabolism by co-administered drugs.

-

Pharmacogenetic Studies: Variations in 1,3-DMU formation can be correlated with genetic polymorphisms in CYP enzymes, aiding in personalized medicine approaches.

Conclusion

This compound, or 1,3-dimethyluric acid, is a pivotal metabolite in the disposition of theophylline and, to a lesser extent, caffeine. Its formation is a direct reflection of the activity of key drug-metabolizing enzymes, making it a valuable analyte in pharmacokinetic and clinical studies. The analytical methods outlined in this guide provide robust and sensitive means for its quantification in biological matrices. While currently viewed as a biologically inactive end-product, further research into the complete metabolic profile of methylxanthines may yet reveal more subtle roles for this and other metabolites. This technical guide provides a foundational resource for researchers and professionals in the fields of drug metabolism, clinical chemistry, and pharmacology.

References

- 1. ClinPGx [clinpgx.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,3-Dimethyluric acid | C7H8N4O3 | CID 70346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for 1,3-Dimethyluric acid (HMDB0001857) [hmdb.ca]

- 6. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of 1,3-Dimethyluric Acid to Theophylline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theophylline - Wikipedia [en.wikipedia.org]

- 8. Caffeine - Wikipedia [en.wikipedia.org]

- 9. Effects of acute renal failure induced by uranyl nitrate on the pharmacokinetics of intravenous theophylline in rats: the role of CYP2E1 induction in 1,3-dimethyluric acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of water deprivation on the pharmacokinetics of theophylline and one of its metabolites, 1,3-dimethyluric acid, after intravenous and oral administration of aminophylline to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Gas chromatographic-mass spectrometric quantitation of theophylline and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Xanthine analysis in biological fluids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Xanthine derivatives quantification in serum by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-5-hydroxyuracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine of interest in medicinal chemistry and drug development. This document details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate its laboratory preparation.

Introduction

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of methyl groups at the N1 and N3 positions and a hydroxyl group at the C5 position significantly alters its electronic and steric properties, making it a valuable scaffold for the synthesis of various bioactive molecules. This guide outlines a feasible and documented multi-step synthesis beginning from the readily available starting material, 1,3-dimethyluracil.

Proposed Synthesis Pathway

The most direct and literature-supported pathway for the synthesis of this compound involves a two-step process:

-

Bromination of 1,3-Dimethyluracil: The first step is the electrophilic substitution of a hydrogen atom with a bromine atom at the C5 position of the 1,3-dimethyluracil ring to yield 1,3-dimethyl-5-bromouracil.

-

Hydroxylation of 1,3-Dimethyl-5-bromouracil: The second step involves the nucleophilic substitution of the bromine atom with a hydroxyl group to afford the final product, this compound.

This pathway is advantageous due to the relatively mild reaction conditions and the commercial availability of the starting material.

Experimental Protocols and Data

Step 1: Synthesis of 1,3-Dimethyl-5-bromouracil

The bromination of 1,3-dimethyluracil proceeds via an intermediate, 5-bromo-6-hydroxy-1,3-dimethylhydrouracil, which is subsequently dehydrated to the desired product.[1]

Experimental Protocol:

-

Materials: 1,3-Dimethyluracil, Bromine water, Hydrochloric acid (concentrated).

-

Procedure:

-

Dissolve 1,3-dimethyluracil in a suitable solvent (e.g., water or a buffered solution).

-

Slowly add one molecular equivalent of bromine water to the solution at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

After the addition is complete, acidify the reaction mixture to approximately pH 1 with concentrated hydrochloric acid.

-

Heat the mixture to 100°C for 15 minutes to facilitate the dehydration of the intermediate.

-

Cool the reaction mixture and isolate the precipitated product by filtration.

-

Wash the product with cold water and dry under vacuum.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,3-Dimethyluracil | [1] |

| Reagent | Bromine water | [1] |

| Product | 1,3-Dimethyl-5-bromouracil | [1] |

| Melting Point | 181°C | [1] |

Step 2: Synthesis of this compound

Proposed Experimental Protocol (based on general principles of nucleophilic aromatic substitution):

-

Materials: 1,3-Dimethyl-5-bromouracil, Sodium hydroxide or Potassium hydroxide, a suitable solvent (e.g., a mixture of ethanol and water).

-

Procedure:

-

Dissolve 1,3-dimethyl-5-bromouracil in a 50/50 mixture of ethanol and water.

-

Add an aqueous solution of sodium or potassium hydroxide to the reaction mixture.

-

Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Expected Quantitative Data (to be determined experimentally):

| Parameter | Expected Value |

| Starting Material | 1,3-Dimethyl-5-bromouracil |

| Reagent | Sodium hydroxide / Potassium hydroxide |

| Product | This compound |

| Yield | Moderate to high |

| Melting Point | To be determined |

| Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | To be determined for characterization |

Visualization of the Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Alternative Starting Material: Uracil

An alternative approach involves starting with uracil, which is generally more accessible and cost-effective. This pathway would introduce the bromination and methylation steps in a different order.

Alternative Synthesis Pathway:

-

Bromination of Uracil: Uracil is first brominated to 5-bromouracil. High-yield protocols for this reaction are available.[2][3]

-

N,N'-Dimethylation of 5-Bromouracil: The subsequent step would be the methylation of 5-bromouracil at the N1 and N3 positions to yield 1,3-dimethyl-5-bromouracil.

-

Hydroxylation: The final step remains the same, the conversion of the 5-bromo substituent to a 5-hydroxy group.

Visualization of the Alternative Pathway

Caption: Alternative synthesis pathway starting from uracil.

Conclusion

This technical guide outlines a feasible and well-supported synthetic route to this compound. The primary pathway, starting from 1,3-dimethyluracil, is a two-step process involving bromination and subsequent hydroxylation. While the bromination step is well-documented, the hydroxylation step is proposed based on established principles of nucleophilic aromatic substitution and would require experimental optimization. The alternative pathway starting from uracil offers flexibility in the choice of starting materials. This guide provides the foundational information necessary for researchers to successfully synthesize this important pyrimidine derivative for further investigation in various scientific disciplines.

References

Spectroscopic Profiling of 1,3-Dimethyl-5-hydroxyuracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data, supported by detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical structure and established principles of spectroscopic interpretation for organic molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | 5-OH |

| ~7.0 - 7.5 | Singlet | 1H | C6-H |

| ~3.2 - 3.4 | Singlet | 3H | N1-CH₃ |

| ~3.0 - 3.2 | Singlet | 3H | N3-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C4=O |

| ~150 - 155 | C2=O |

| ~140 - 145 | C5-OH |

| ~120 - 125 | C6 |

| ~30 - 35 | N1-CH₃ |

| ~25 - 30 | N3-CH₃ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Broad | O-H stretch |

| 3100 - 3000 | Medium | C-H stretch (aromatic-like) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1710 - 1680 | Strong | C=O stretch (C4) |

| 1680 - 1650 | Strong | C=O stretch (C2) |

| 1640 - 1600 | Medium | C=C stretch |

| 1450 - 1350 | Medium | C-H bend |

| 1250 - 1150 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 156.05 | [M]⁺ (Molecular Ion) |

| 157.06 | [M+H]⁺ (Protonated Molecule) |

| 179.04 | [M+Na]⁺ (Sodium Adduct) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: 90° pulse, 2-5 second relaxation delay, 16-64 scans.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Hydraulic press and pellet die

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid (optional, for enhancing ionization)

-

Vials and syringes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation in positive ion mode.

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Set up the mass spectrometer with an ESI source.

-

Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

-

Acquire data in both positive and negative ion modes to observe the molecular ion ([M]⁺), protonated molecule ([M+H]⁺), and any adducts (e.g., [M+Na]⁺).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion to confirm the molecular weight.

-

If fragmentation is observed, analyze the fragment ions to gain further structural information.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 1,3-Dimethyl-5-hydroxyuracil: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-5-hydroxyuracil, a derivative of the pyrimidine base uracil, has garnered interest in various chemical and biological studies. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological context. While its direct applications in drug development are not yet established, its relationship to oxidative DNA damage and the broader class of uracil analogs makes it a molecule of interest for researchers in oncology, molecular biology, and medicinal chemistry. This document summarizes key physicochemical properties, detailed experimental protocols for its synthesis, and explores its potential biological implications.

Introduction and Discovery

This compound is a methylated derivative of 5-hydroxyuracil. The discovery of this specific compound is linked to photochemical studies of its precursor, 1,3-dimethyluracil. A key early report on its synthesis was published by Schulman, Cohen, and Miller in 1974, where they described its formation through the photochemical hydroxylation of 1,3-dimethyluracil in the presence of hydrogen peroxide. This method provided a direct route to this hydroxylated derivative, allowing for its isolation and characterization.

While the intentional synthesis of this compound has been documented, its relevance is also understood in the context of oxidative damage to nucleic acids. The unmethylated parent compound, 5-hydroxyuracil, is a known product of oxidative deamination of cytosine in DNA, a process that can lead to mutagenic effects. The study of N-methylated derivatives like this compound can provide insights into the chemical properties and biological recognition of such damaged bases in different chemical environments.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below. These values are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 156.14 g/mol | PubChem[1] |

| IUPAC Name | 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | PubChem[1] |

| CAS Number | 20406-86-4, 408335-42-2 | PubChem[1] |

| XLogP3-AA (LogP) | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 156.05349212 g/mol | PubChem[1] |

| Monoisotopic Mass | 156.05349212 g/mol | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 1,3-dimethyluracil. Below are detailed experimental protocols based on established literature.

Photochemical Hydroxylation of 1,3-Dimethyluracil

This method, adapted from the work of Schulman et al. (1974), utilizes ultraviolet radiation to induce the hydroxylation of 1,3-dimethyluracil.

Experimental Protocol:

-

Reaction Setup: A solution of 1,3-dimethyluracil (1.0 g, 7.14 mmol) in a mixture of deionized water (100 mL) and tert-butanol (20 mL) is prepared in a quartz reaction vessel.

-

Addition of Oxidizing Agent: Hydrogen peroxide (30% aqueous solution, 2.0 mL, approx. 19.6 mmol) is added to the solution.

-

Irradiation: The reaction mixture is irradiated with a low-pressure mercury lamp (e.g., 254 nm) at room temperature with constant stirring for 24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1 v/v).

-

Workup: After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a white solid.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Annelated Pyrimidines from 1,3-Dimethyl-5-hydroxyuracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annelated pyrimidines are a class of heterocyclic compounds with significant biological activities, making them attractive targets in drug discovery. This document provides a detailed protocol for a proposed synthesis of annelated pyrimidines, specifically focusing on pyrimido[4,5-d]pyrimidines, using 1,3-dimethyl-5-hydroxyuracil as a key starting material. While direct annelation of this compound is not widely reported, this protocol outlines a feasible synthetic strategy involving an initial functionalization at the C6 position, followed by cyclization. The proposed pathway is based on established reactions of similar uracil derivatives.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of pharmacological properties.[1] The fusion of a pyrimidine ring with other heterocyclic systems often leads to compounds with enhanced biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[2] The synthesis of these fused systems, or annelated pyrimidines, is a key focus in medicinal chemistry.

This protocol details a synthetic approach to generate annelated pyrimidines starting from this compound. The strategy involves a two-step process:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C6 position of the uracil ring.

-

Condensative Cyclization: Reaction of the resulting aldehyde with a suitable nitrogen-containing nucleophile to construct the second pyrimidine ring.

Proposed Signaling Pathway for Biological Activity

While the specific biological targets of novel annelated pyrimidines require experimental validation, many fused pyrimidine derivatives are known to act as kinase inhibitors or as antagonists for various receptors. The diagram below illustrates a hypothetical signaling pathway where a synthesized annelated pyrimidine could act as a kinase inhibitor, a common mechanism for anticancer drugs.

Caption: Hypothetical signaling pathway of an annelated pyrimidine as a kinase inhibitor.

Experimental Workflow

The overall experimental workflow for the proposed synthesis is depicted below.

Caption: Experimental workflow for the synthesis and evaluation of annelated pyrimidines.

Experimental Protocols

Step 1: Synthesis of 6-formyl-1,3-dimethyl-5-hydroxyuracil (Vilsmeier-Haack Reaction)

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Ice

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the reaction mixture at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 6-formyl-1,3-dimethyl-5-hydroxyuracil.

Step 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives (Condensative Cyclization)

Materials:

-

6-formyl-1,3-dimethyl-5-hydroxyuracil (from Step 1)

-

Urea or Thiourea

-

Ethanol

-

Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 6-formyl-1,3-dimethyl-5-hydroxyuracil (1 equivalent) in ethanol.

-

Add urea (or thiourea, 1.2 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) to yield the desired annelated pyrimidine.

Data Presentation

The following tables summarize expected and hypothetical data for the synthesized compounds.

Table 1: Reaction Conditions and Yields (Hypothetical Data)

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | POCl₃, DMF | DCM | Reflux | 5 | 6-formyl-1,3-dimethyl-5-hydroxyuracil | 65 |

| 2 | 6-formyl-1,3-dimethyl-5-hydroxyuracil | Urea, p-TSA | Ethanol | Reflux | 10 | 1,3-Dimethyl-5-hydroxypyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | 70 |

| 2a | 6-formyl-1,3-dimethyl-5-hydroxyuracil | Thiourea, p-TSA | Ethanol | Reflux | 10 | 1,3-Dimethyl-5-hydroxy-2-thioxopyrimido[4,5-d]pyrimidine-4(1H,3H)-one | 75 |

Table 2: Characterization Data (Hypothetical)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |

| 6-formyl-1,3-dimethyl-5-hydroxyuracil | C₇H₈N₂O₄ | 184.15 | 210-212 | 9.8 (s, 1H, CHO), 5.5 (s, 1H, OH), 3.4 (s, 3H, N-CH₃), 3.2 (s, 3H, N-CH₃) | 185.05 [M+H]⁺ |